molecular formula C6H9BrN2 B13891285 3-Bromo-4-isopropyl-1H-pyrazole

3-Bromo-4-isopropyl-1H-pyrazole

Cat. No.: B13891285
M. Wt: 189.05 g/mol
InChI Key: UZVSQCYUZFOWGV-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at the 3-position and an isopropyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and bioactivity. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions, while the bulky isopropyl group influences steric effects and solubility .

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

5-bromo-4-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C6H9BrN2/c1-4(2)5-3-8-9-6(5)7/h3-4H,1-2H3,(H,8,9)

InChI Key

UZVSQCYUZFOWGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NN=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1-propyl-1H-pyrazole with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-azido-4-isopropyl-1H-pyrazole or 3-amino-4-isopropyl-1H-pyrazole can be formed.

    Oxidation Products: Pyrazole oxides are the major products.

    Reduction Products: Reduced pyrazole derivatives are obtained.

Scientific Research Applications

3-Bromo-4-isopropyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The bromine atom and isopropyl group play crucial roles in enhancing the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Bromine at position 3 (as in this compound) increases reactivity at the adjacent carbon, facilitating nucleophilic substitution or cross-coupling reactions. In contrast, bromine at position 4 (e.g., 4-Bromo-1H-pyrazole) may direct reactivity to other ring positions .

Biological Activity

3-Bromo-4-isopropyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound is part of the pyrazole family, known for its significant role in drug discovery and development. The compound's unique structure, characterized by the presence of a bromine atom and an isopropyl group, contributes to its biological reactivity and potential efficacy as a therapeutic agent.

The synthesis of this compound typically involves the cyclization of specific precursors. A common method includes reacting 3-bromo-1-propyl-1H-pyrazole with isopropyl bromide under basic conditions using potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures.

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized to form pyrazole oxides or reduced to yield pyrazole derivatives.
  • Cyclization Reactions : Participates in cyclization to form more complex heterocycles.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds within the pyrazole class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a recent review highlighted its effectiveness against various cancer cell lines, including lung cancer (A549) and Hep-2 cells. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
This compoundA54914.5
Comparative CompoundHep-20.74
Other PyrazolesNCI-H4600.28

These findings suggest that the compound may induce autophagy without triggering apoptosis in certain cancer types, representing a promising avenue for further research into its mechanism of action .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites, which can block enzymatic activity essential for cancer cell survival and proliferation. The structural features, particularly the bromine atom and isopropyl group, enhance the compound's binding affinity .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

  • Study on Lung Cancer : A study evaluated a series of pyrazole derivatives against A549 cells, revealing that modifications in the structure could significantly alter their anticancer potency.
  • Antimicrobial Activity Assessment : Another study assessed the antimicrobial properties against various pathogens, demonstrating that certain substitutions on the pyrazole ring could enhance antibacterial effects.

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